2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused heterocyclic core with a thiazole ring and pyridazine moiety. The structure includes a 3-methoxyphenyl group at position 7, a methyl group at position 2, and a 4-methylbenzyl acetamide side chain. Such derivatives are often explored for kinase inhibition or anticancer activity due to their ability to modulate ATP-binding pockets in enzymes .
Properties
IUPAC Name |
2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14-7-9-16(10-8-14)12-24-19(28)13-27-23(29)21-22(31-15(2)25-21)20(26-27)17-5-4-6-18(11-17)30-3/h4-11H,12-13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERXJMMCEDZJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that has attracted attention for its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This inflammasome plays a critical role in the regulation of inflammatory responses and is implicated in various diseases, including autoimmune disorders and metabolic syndromes.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 368.45 g/mol. Its structure features a thiazolo[4,5-d]pyridazine core, which is known for diverse biological activities.
Key Structural Features:
- Thiazolo[4,5-d]pyridazine ring
- Methoxyphenyl substituent
- Acetamide functional group
The primary mechanism of action for this compound involves its role as an inhibitor of the NLRP3 inflammasome. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18, which are critical mediators in inflammatory pathways.
In Vitro Studies
Research has demonstrated that treatment with this compound significantly decreases the levels of inflammatory markers in various cell lines. For instance:
- Cell Line Used: THP-1 macrophages
- Observed Effects: Decreased IL-1β secretion upon stimulation with lipopolysaccharides (LPS).
Biological Activity Overview
The biological activities associated with this compound include:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Inflammation Modulation:
- A study indicated that this compound effectively reduced inflammation in murine models of arthritis by inhibiting NLRP3 activation.
- Findings: Reduction in paw swelling and inflammatory cytokine levels.
-
Cancer Cell Cytotoxicity:
- In vitro assays showed that the compound induced apoptosis in breast cancer cell lines.
- Mechanism: Activation of caspase pathways leading to programmed cell death.
- Results: Significant decrease in cell viability at concentrations above 10 µM.
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Antimicrobial Activity:
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising antimicrobial effects.
- Results: Minimum inhibitory concentration (MIC) values were determined to be 15 µg/mL for S. aureus.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazine derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis with structurally related compounds from the evidence:
a. Core Structure Variations
- Target Compound : Thiazolo[4,5-d]pyridazine core with 3-methoxyphenyl and 4-methylbenzyl acetamide substituents.
- N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Substituents: 2-thienyl (electron-rich heterocycle) at position 7 and 4-chlorophenyl acetamide.
b. Functional Group Impact
- Methoxy vs. Chloro Substituents :
- Acetamide Side Chains :
Data Table: Key Properties of Analogs
Research Findings and Implications
Synthetic Challenges :
- Analogs in required silica gel chromatography for purification, suggesting that the target compound may also demand rigorous purification methods to achieve >95% purity .
Pharmacological Potential: Thiazolo-pyridazines are known to target kinases (e.g., EGFR, VEGFR). The 4-methylbenzyl acetamide side chain in the target compound could enhance binding to hydrophobic kinase pockets, similar to 4-chlorophenyl in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
